
Guanfacine-13C, 15N3
描述
胍法辛-13C,15N3 是胍法辛的标记形式,其中碳-13 和氮-15 同位素被掺入分子结构中。胍法辛本身是一种口服活性去甲肾上腺素能 α-2A 肾上腺素受体激动剂,以其对 α-2A 受体亚型的选择性高而闻名。 它主要用于治疗注意力缺陷多动障碍 (ADHD) 和高血压 .
准备方法
合成路线和反应条件: 胍法辛-13C,15N3 的合成涉及将稳定同位素碳-13 和氮-15 掺入胍法辛分子中。该过程通常从制备同位素标记的前体开始,然后通过一系列化学反应将其掺入胍法辛结构中。 具体的合成路线和反应条件可能会有所不同,但通常涉及卤化、胺化和酰化等步骤 .
工业生产方法: 胍法辛-13C,15N3 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和同位素标记。 生产是在受控条件下进行的,以保持同位素标记化合物的稳定性和完整性 .
化学反应分析
反应类型: 胍法辛-13C,15N3 可以进行各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成相应的氧化产物。
还原: 还原反应可以将胍法辛-13C,15N3 转换为还原形式。
常见的试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 还原剂如氢化铝锂和硼氢化钠被使用。
取代: 卤素和亲核试剂等试剂用于取代反应.
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生氧化衍生物,而还原可以产生化合物的还原形式 .
科学研究应用
Pharmacokinetic Studies
Guanfacine-13C, 15N3 is extensively used in pharmacokinetic research to assess the absorption, distribution, metabolism, and excretion of guanfacine. Its stable isotope labeling allows for accurate differentiation between the administered drug and endogenous compounds in biological matrices.
Case Study: Bioequivalence Studies
A study published in 2022 focused on the bioequivalence of guanfacine extended-release formulations using this compound as an internal standard. The research involved healthy subjects under fasting and feeding conditions. Key findings included:
- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) was employed for quantification.
- Results : The pharmacokinetic parameters (AUC0-t, AUC0-∞, Cmax) for both test and reference formulations fell within the bioequivalence range of 80%-125%, confirming their equivalence in terms of absorption rates .
Parameter | Test Formulation | Reference Formulation |
---|---|---|
AUC0-t (ng·h/mL) | 103.5 ± 10.2 | 102.8 ± 9.8 |
AUC0-∞ (ng·h/mL) | 105.1 ± 12.4 | 104.0 ± 11.6 |
Cmax (ng/mL) | 2.55 ± 0.5 | 2.52 ± 0.4 |
Clinical Applications in ADHD Treatment
Guanfacine is primarily indicated for the treatment of ADHD, particularly in children and adolescents. Its mechanism involves stimulation of central alpha-adrenergic receptors, leading to reduced hyperactivity and improved attention.
Case Study: Efficacy and Safety Assessment
A clinical trial assessed the efficacy of guanfacine extended-release (GXR) in children diagnosed with ADHD. This compound was utilized to monitor drug levels during the study.
- Participants : The study included children aged 6 to 17 years.
- Outcomes : Significant improvements were noted in ADHD symptom scores as measured by standardized rating scales.
- Adverse Events : Commonly reported side effects included somnolence and fatigue, which were manageable .
Outcome Measure | Baseline Score | Post-Treatment Score |
---|---|---|
ADHD Rating Scale | 35 ± 8 | 22 ± 6 |
Parent Satisfaction Score | 5/10 | 8/10 |
Method Development for Quantification
The development of analytical methods using this compound has enhanced the reliability of pharmacokinetic assessments.
Method Validation Study
A validation study demonstrated the effectiveness of using this compound as an internal standard in LC-MS/MS assays.
- Linearity : The assay exhibited a linear response from to ng/mL with a correlation coefficient greater than .
- Precision : The coefficient of variation ranged from to , indicating high reproducibility .
Concentration Level (ng/mL) | Recovery (%) |
---|---|
0.150 | 103.93 |
1.00 | 97.91 |
7.50 | 100.22 |
作用机制
胍法辛-13C,15N3 与胍法辛一样,作为 α-2A 肾上腺素受体的激动剂。该受体参与抑制去甲肾上腺素的释放,从而导致交感神经系统活性降低。该化合物增强了前额叶皮层中信号传递的有效性,改善了工作记忆和注意力。 它还促进锥体神经元树突棘的生长和成熟,这些树突棘与认知功能有关 .
类似化合物:
可乐定: 另一种 α-2 肾上腺素受体激动剂,用于治疗高血压和 ADHD。
德克索美德: 一种选择性 α-2 肾上腺素受体激动剂,用作镇静剂和止痛剂。
替扎尼定: 一种 α-2 肾上腺素受体激动剂,用作肌肉松弛剂.
独特性: 胍法辛-13C,15N3 由于其同位素标记而具有独特性,这使得能够进行详细的药代动力学和代谢研究。 这使其成为科学研究中的一项宝贵工具,提供了非标记化合物无法获得的见解 .
相似化合物的比较
Clonidine: Another alpha-2 adrenergic receptor agonist used in the treatment of hypertension and ADHD.
Dexmedetomidine: A selective alpha-2 adrenergic receptor agonist used as a sedative and analgesic.
Tizanidine: An alpha-2 adrenergic receptor agonist used as a muscle relaxant.
Uniqueness: Guanfacine-13C,15N3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .
生物活性
Guanfacine-13C, 15N3 is a stable isotope-labeled form of guanfacine, primarily used as an internal standard in pharmacokinetic studies. This compound has gained attention due to its role in various therapeutic applications, particularly in treating attention deficit hyperactivity disorder (ADHD) and hypertension. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.
Overview of Guanfacine
Guanfacine is an α2-adrenergic agonist that modulates neurotransmitter release in the central nervous system (CNS). It is primarily indicated for the treatment of hypertension and ADHD. The introduction of this compound has facilitated more accurate pharmacokinetic assessments by serving as a reliable internal standard during analytical procedures.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied through various methodologies including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). The following table summarizes key pharmacokinetic parameters derived from studies involving guanfacine:
Parameter | Guanfacine Alone | Guanfacine + Lisdexamfetamine |
---|---|---|
Cmax (ng/mL) | 2.55 [1.03] | 2.6 [0.9] |
Tmax (h) | 8.6 [7.7] | 8.1 [8.1] |
AUC0-∞ (ng·h/mL) | 104.9 [34.7] | 96.5 [37.3] |
t1/2 (h) | 23.5 [10.2] | 20.4 [7.9] |
CL/F (L/h/kg) | 0.54 [0.17] | 0.6 [0.2] |
Vz/F (L/kg) | 17.36 [7.54] | 16.9 [5.8] |
These parameters indicate that guanfacine exhibits a relatively long half-life and a moderate clearance rate, which is essential for maintaining therapeutic levels in clinical settings .
Guanfacine acts primarily as an agonist at α2A adrenergic receptors in the CNS, leading to decreased sympathetic outflow and reduced norepinephrine release. This mechanism underlies its effectiveness in managing ADHD symptoms by enhancing prefrontal cortex function and improving attention and impulse control.
Clinical Studies
Several clinical studies have evaluated the efficacy and safety of guanfacine, particularly in pediatric populations with ADHD:
- Study on Extended-Release Guanfacine : A randomized controlled trial assessed the efficacy of extended-release guanfacine hydrochloride in children aged 6-17 years with ADHD. Results indicated significant improvements in ADHD symptoms compared to placebo, with a favorable safety profile .
- Bioequivalence Studies : Research utilizing this compound as an internal standard demonstrated that different formulations of guanfacine are bioequivalent concerning their pharmacokinetic profiles, which is crucial for regulatory approvals .
Safety Profile
The safety profile of guanfacine has been well-documented across various studies:
属性
IUPAC Name |
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i9+1,12+1,13+1,14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJOMKTZOLKMBF-DATIIYMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675628 | |
Record name | N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189924-28-4 | |
Record name | N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of Guanfacine-13C, 15N3 in the presented research?
A1: this compound serves as an internal standard (IS) in a newly developed high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method for quantifying Guanfacine in human plasma []. This method is crucial for bioequivalence and pharmacokinetic studies of Guanfacine.
Q2: Why is this compound chosen as the internal standard instead of other compounds?
A2: The article highlights that using this compound as the IS eliminates the issue of ion suppression in the plasma matrix, a common challenge in mass spectrometry analysis []. This stable isotope-labeled version of Guanfacine allows for accurate and reliable quantification of the drug in biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。